molecular formula C22H18N4O4S3 B11280217 Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate

Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate

Cat. No.: B11280217
M. Wt: 498.6 g/mol
InChI Key: PDMVABJMUWHXRX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a structurally complex heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core. This bicyclic system is fused with a thiazole and pyrimidine ring, further modified by a 7-oxo group, 3-phenyl substitution, and a 2-thioxo moiety. The core is linked to a thioacetamido group at position 5, which connects to an ethyl benzoate ester.

Properties

Molecular Formula

C22H18N4O4S3

Molecular Weight

498.6 g/mol

IUPAC Name

ethyl 2-[[2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H18N4O4S3/c1-2-30-20(29)14-10-6-7-11-15(14)23-16(27)12-32-21-24-18-17(19(28)25-21)33-22(31)26(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,23,27)(H,24,25,28)

InChI Key

PDMVABJMUWHXRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) and thioxo (-C=S) groups serve as key reactive sites for nucleophilic attacks.

  • Thioether reactivity : The sulfur atom in the thioether linkage undergoes nucleophilic substitution with alkyl/aryl halides. For example, reactions with methyl iodide in DMF at 60°C yield S-alkylated derivatives.

  • Thioxo group : The thiocarbonyl group participates in nucleophilic additions, such as reactions with hydroxylamine to form thiosemicarbazone analogs .

Table 1: Nucleophilic Substitution Conditions

ReagentSolventTemperatureProductYieldSource
CH₃IDMF60°CS-Methylated derivative72%
NH₂OH·HClEtOH/H₂ORefluxThiosemicarbazone analog68%

Electrophilic Aromatic Substitution

The benzoate moiety and phenyl substituent undergo electrophilic substitutions.

  • Halogenation : Directed by the ester's electron-withdrawing effect, bromination occurs at the para position of the benzoate ring using Br₂ in acetic acid .

  • Nitration : Nitration with HNO₃/H₂SO₄ introduces nitro groups at meta positions relative to the ester group .

Table 2: Electrophilic Substitution Parameters

ReactionReagentPositionIsomer RatioSource
BrominationBr₂ (AcOH)Para85:15
NitrationHNO₃/H₂SO₄Meta92:8

Ester Hydrolysis and Functionalization

The ethyl ester group is susceptible to hydrolysis, enabling carboxylate intermediate formation.

  • Basic hydrolysis : Treatment with NaOH (2M) in ethanol/water (1:1) at 80°C yields the carboxylic acid derivative.

  • Amide formation : The hydrolyzed carboxylate reacts with amines (e.g., benzylamine) via EDCl/HOBt coupling to produce amide analogs.

Table 3: Ester Hydrolysis Kinetics

BaseTime (h)Conversion (%)ByproductSource
NaOH (2M)694Ethanol
LiOH (1M)488None

Cyclization and Heterocycle Formation

The thiazolo[4,5-d]pyrimidine core participates in annulation reactions:

  • Oxadiazole formation : Reaction with hydrazine hydrate forms 1,3,4-oxadiazole rings fused to the pyrimidine system .

  • Thiadiazole derivatives : Treatment with Lawesson’s reagent converts amide groups to thioamides, enabling cyclization .

Key Cyclization Data :

  • Oxadiazole synthesis : 78% yield in THF at 0°C → RT .

  • Thiadiazole formation : 65% yield under reflux in toluene .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the phenyl or thioacetamido groups:

  • Suzuki coupling : The phenyl ring reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce biphenyl motifs .

  • Buchwald-Hartwig amination : Primary amines install amino groups at the thioacetamido chain.

Table 4: Cross-Coupling Efficiency

Reaction TypeCatalystSubstrateYieldSource
Suzuki couplingPd(PPh₃)₄4-FC₆H₄B(OH)₂81%
Buchwald-HartwigPd₂(dba)₃/XantphosNH₂C₆H₄OMe73%

Oxidation and Reduction Pathways

  • Sulfur oxidation : H₂O₂ oxidizes thioether to sulfoxide (-SO-) and sulfone (-SO₂-) derivatives.

  • Nitrile reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitriles to amines without affecting the thiazolo ring .

Critical Observations :

  • Sulfone formation requires 24h at 50°C (H₂O₂/AcOH).

  • Nitrile reduction achieves 90% conversion in EtOH at 25°C .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
The compound has been investigated for its antiproliferative effects against various cancer cell lines. The thiazolo[4,5-d]pyrimidine core structure is known for its ability to inhibit specific kinases involved in cancer cell growth and survival. Research indicates that ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate exhibits selective inhibition of Protein Kinase B (PKB), which is crucial in cancer signaling pathways.

Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further development as an antimicrobial agent. The unique structural features allow it to interact with bacterial enzymes and disrupt their function effectively.

Biological Studies

Mechanism of Action
The mechanism of action involves the interaction of this compound with various biological targets. Its thiazolo-pyrimidine structure allows it to inhibit certain enzymes that play key roles in cell proliferation and apoptosis. This interaction can lead to the modulation of critical signaling pathways within cells.

Biochemical Research
In biochemical studies, this compound is used to explore its interactions with receptors and enzymes. Understanding these interactions helps elucidate its potential therapeutic effects and mechanisms of action in various biological systems.

Industrial Applications

Material Science
The unique chemical structure of this compound makes it a candidate for developing new materials with specific properties. Its stability and reactivity can be harnessed in creating innovative compounds for industrial applications.

  • Antiproliferative Activity Study
    A study conducted on various cancer cell lines demonstrated that ethyl 2-(2-((7-oxo-3-phenyl...) had significant inhibitory effects on cell proliferation. The results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutics.
  • Antimicrobial Efficacy Assessment
    Research evaluating the antimicrobial properties revealed that the compound effectively inhibited the growth of several pathogenic bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of ethyl 2-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate involves its interaction with molecular targets such as enzymes and receptors. The thiazolo[4,5-d]pyrimidine core is known to inhibit certain kinases, which play a crucial role in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth.

Comparison with Similar Compounds

Data Table: Structural and Crystallographic Comparison

Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Crystal System Notable Features
Target Compound Thiazolo[4,5-d]pyrimidine 7-Oxo, 3-phenyl, 2-thioxo, ethyl benzoate - - - Multiple sulfur groups, ester moiety
Compound 19 Thiazolo[4,5-d]pyrimidine 7-Phenyl, 5-thioxo, coumarin group - - - Microwave synthesis, extended conjugation
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethoxybenzylidene, 7-methyl, ethyl carboxylate C₂₆H₂₆N₂O₆S 494.55 Monoclinic (P2₁/n) Planar benzylidene group, C–H···O interactions
CAS 573938-02-0 Cyclopenta[4,5]thieno[2,3-d]pyrimidine 4-Chlorophenyl, thioacetamido - - - Chlorine substituent, fused thieno ring

Research Findings and Implications

  • Synthesis : Microwave-assisted methods (as in ) could optimize the target compound’s yield by reducing side reactions .
  • Crystallography: The monoclinic packing of the thiazolo[3,2-a]pyrimidine derivative () suggests that similar hydrogen-bonding networks may stabilize the target compound’s solid-state structure .
  • Substituent Effects : The trimethoxybenzylidene group in ’s compound enhances crystallinity, while the target’s benzoate ester may improve solubility in polar aprotic solvents.

Biological Activity

Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a complex organic compound with notable biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications. The compound's unique structure, featuring a thiazolo[4,5-d]pyrimidine core, is linked to various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N4O3S3C_{20}H_{16}N_4O_3S_3, with a molecular weight of 456.6 g/mol. The compound's structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H16N4O3S3
Molecular Weight456.6 g/mol
IUPAC NameThis compound
Melting PointN/A
Boiling PointN/A
DensityN/A

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and thiazolidine moieties have shown effectiveness against various bacterial strains and fungi . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

Studies have highlighted the potential antitumor effects of related thiazolo[4,5-d]pyrimidine compounds. These compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways . In vitro studies demonstrated that derivatives can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting programmed cell death .

Anticonvulsant Activity

This compound has been evaluated for anticonvulsant properties. Compounds with similar structures have been shown to modulate neurotransmitter levels and enhance GABAergic activity . This suggests a potential role in managing epilepsy and other seizure disorders.

Study 1: Antimicrobial Evaluation

A study conducted by Al-Khuzaie and Al-Majidi (2014) assessed the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL.

Study 2: Antitumor Mechanism Investigation

In a study by Mohamed et al. (2016), thiazolidine derivatives were evaluated for their cytotoxic effects on human breast cancer cells (MCF-7). The findings revealed that these compounds inhibited cell proliferation significantly compared to control groups.

Study 3: Anticonvulsant Activity Assessment

El-Azab et al. (2013) explored the anticonvulsant effects of thiazole derivatives in animal models. The results showed a marked reduction in seizure frequency and duration when treated with specific compounds derived from thiazole frameworks.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare thiazolo-pyrimidine derivatives analogous to the target compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with condensation of thiourea derivatives with α,β-unsaturated carbonyl compounds. For example, describes a reflux-based cyclocondensation of 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine with chloroacetic acid and aromatic aldehydes in acetic acid/acetic anhydride (1:1) for 8–10 hours . Similar approaches can be adapted by substituting the aldehyde (e.g., 2,4,6-trimethoxybenzaldehyde) to introduce diverse substituents. Purification often involves recrystallization from ethyl acetate/ethanol mixtures .

Q. How can the purity and structural integrity of the synthesized compound be validated?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm connectivity of the thiazolo-pyrimidine core and substituents (e.g., phenyl, thioacetamido groups) .
  • X-ray diffraction : Single-crystal X-ray analysis (as in ) resolves conformational details, such as puckering of the pyrimidine ring (deviation up to 0.224 Å from planarity) and dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) .
  • Elemental analysis : Verify stoichiometry via CHNS/O microanalysis.

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s crystal packing and intermolecular interactions?

  • Methodological Answer : Analyze hydrogen bonding and π-π stacking via X-ray crystallography. In , bifurcated C–H···O hydrogen bonds form chains along the c-axis, stabilized by electron-withdrawing groups (e.g., oxo, thioxo) on the pyrimidine ring . Computational tools (e.g., Mercury, CrystalExplorer) can quantify interaction energies and predict packing motifs for novel derivatives.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation of substituents) causing signal splitting .
  • DFT calculations : Compare experimental and computed 13C^{13}C NMR chemical shifts to validate proposed tautomers or stereoisomers.
  • Complementary techniques : Use IR to confirm functional groups (e.g., C=O at ~1700 cm1^{-1}) and mass spectrometry to verify molecular ion peaks .

Q. How can structure-activity relationships (SAR) be explored for pharmacological potential?

  • Methodological Answer :

  • Functional group modulation : Replace the phenyl group ( ) with electron-deficient/donating substituents (e.g., 4-chlorophenyl in ) to assess effects on bioactivity .
  • In vitro assays : Test derivatives for enzyme inhibition (e.g., antimicrobial or anticancer targets) using standardized protocols (MIC, IC50_{50}). Correlate activity with substituent electronic profiles (Hammett σ values) or steric bulk (Taft parameters).

Experimental Design Considerations

Q. What reaction conditions optimize yield in the cyclocondensation step?

  • Methodological Answer :

  • Catalyst screening : Sodium acetate (1.5 g in ) enhances reactivity by deprotonating intermediates .
  • Solvent selection : Glacial acetic acid improves solubility of polar intermediates, while anhydrous conditions prevent hydrolysis.
  • Temperature control : Reflux (~110°C) ensures complete cyclization; monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

Q. How can crystallization conditions be tailored to obtain high-quality single crystals for X-ray studies?

  • Methodological Answer :

  • Solvent polarity gradient : Slow evaporation of ethyl acetate/ethanol (3:2) promotes nucleation ( ) .
  • Temperature control : Crystallize at 4°C to reduce disorder.
  • Seeding : Introduce microcrystals from prior batches to induce controlled growth.

Data Interpretation Challenges

Q. How to address discrepancies between computational modeling and experimental crystallographic data?

  • Methodological Answer :

  • Force field refinement : Adjust torsional parameters in software (e.g., Gaussian) to better match observed dihedral angles.
  • Thermal motion analysis : Use anisotropic displacement parameters (ADPs) from X-ray data to account for dynamic effects in static DFT models .

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